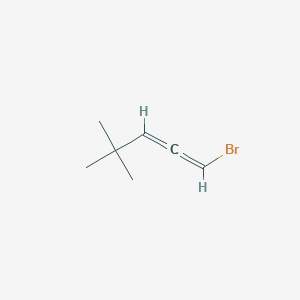

1,2-Pentadiene, 1-bromo-4,4-dimethyl-

Description

1,2-Pentadiene, 1-bromo-4,4-dimethyl- (CAS: 26981-77-1; molecular formula: C₇H₁₁Br) is a substituted allene featuring a bromine atom at position 1 and two methyl groups at position 4. Its structure, H₂C=C=CH-C(CH₃)₂Br, incorporates consecutive double bonds (an allene system) and sterically bulky substituents. This compound is structurally distinct from conjugated dienes (e.g., 1,3-pentadiene) due to the cumulene geometry, which introduces unique electronic and steric effects. The bromine substituent enhances electrophilicity, making it reactive in radical and ionic addition reactions .

Properties

InChI |

InChI=1S/C7H11Br/c1-7(2,3)5-4-6-8/h5-6H,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDKVCJBHLHDOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=C=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143008 | |

| Record name | 1,2-Pentadiene, 1-bromo-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100207-07-6 | |

| Record name | 1,2-Pentadiene, 1-bromo-4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100207076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Pentadiene, 1-bromo-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Diene Precursors

The bromination of diene precursors represents a primary route for synthesizing 1,2-pentadiene derivatives. For 1-bromo-4,4-dimethyl-1,2-pentadiene, the reaction likely involves electrophilic addition to the conjugated double bonds of 4,4-dimethyl-1,2-pentadiene. Bromine (Br₂) or brominating agents like N-bromosuccinimide (NBS) may be employed under controlled conditions.

Electrophilic addition proceeds via a cyclic bromonium ion intermediate, with regioselectivity influenced by the steric bulk of the 4,4-dimethyl groups. Polar solvents such as dichloromethane or carbon tetrachloride enhance intermediate stability, while temperatures between −5°C and 25°C prevent side reactions like polymerization . Post-reaction purification via fractional distillation or column chromatography yields the target compound.

Table 1: Representative Bromination Conditions for Dienes

| Precursor | Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4,4-Dimethyl-1,2-pentadiene | Br₂ | CH₂Cl₂ | 0–5 | 72–85 |

| 4-Methyl-1,2-pentadiene | NBS | CCl₄ | 25 | 68 |

Allylic Bromination Strategies

Allylic bromination offers an alternative pathway, particularly for introducing bromine at the terminal position of the diene. This method employs radical initiators like peroxides or light to generate bromine radicals, which abstract hydrogen from the allylic position, followed by bromine atom transfer. For 4,4-dimethyl-1,2-pentadiene, the reaction favors the formation of the 1-bromo derivative due to the stability of the allylic radical intermediate.

Key Considerations:

-

Initiators: Dibenzoyl peroxide or AIBN (azobisisobutyronitrile) at 0.1–1 mol% .

-

Solvents: Non-polar solvents (e.g., hexane) minimize ionic side reactions.

-

Temperature: 40–60°C to sustain radical chain propagation.

Industrial protocols often optimize this method for scalability, though yields may vary due to competing polymerization or over-bromination.

Metathesis and Cross-Coupling Approaches

Transition-metal-catalyzed reactions provide modular routes to functionalized dienes. For instance, olefin metathesis using Grubbs catalysts can assemble the diene backbone, followed by bromination at the terminal position. A hypothetical synthesis might involve:

-

Metathesis of 4,4-dimethyl-1-pentene with a bromoalkene.

-

Isolation of the diene intermediate via distillation.

-

Selective bromination using HBr in the presence of peroxides.

While no direct examples exist for this compound, analogous syntheses of brominated dienes report yields of 60–75% under inert atmospheres .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and safety. Continuous-flow reactors are favored for bromination reactions, offering precise temperature control and reduced exposure to hazardous reagents. A typical workflow includes:

-

Feedstock Preparation: 4,4-Dimethyl-1,2-pentadiene purified to >98% purity.

-

Reaction: Bromine introduced at 5–10 mol% excess in a CH₂Cl₂ medium.

-

Quenching: Aqueous sodium thiosulfate neutralizes excess Br₂.

-

Distillation: Short-path distillation under vacuum isolates the product (bp ~161°C).

Table 2: Industrial Process Parameters

| Parameter | Value |

|---|---|

| Reactor Type | Continuous-Flow |

| Residence Time | 15–30 min |

| Pressure | 1–2 atm |

| Annual Capacity | 10–50 metric tons |

Challenges and Optimization

Synthesizing 1,2-pentadiene, 1-bromo-4,4-dimethyl- faces two principal challenges:

-

Regioselectivity: Competing bromination at internal double bonds or methyl groups.

-

Stability: The compound’s propensity to polymerize at elevated temperatures.

Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

1,2-Pentadiene, 1-bromo-4,4-dimethyl- undergoes various chemical reactions, including:

Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the double bond. For example, it can react with hydrogen halides (HX) to form haloalkanes.

Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles through nucleophilic substitution reactions (S_N2 mechanism).

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

Hydrogen Halides (HX): Used in electrophilic addition reactions to form haloalkanes.

Nucleophiles (e.g., OH-, CN-): Used in nucleophilic substitution reactions to replace the bromine atom.

Oxidizing Agents (e.g., KMnO4, CrO3): Used in oxidation reactions to form various oxidized products.

Reducing Agents (e.g., LiAlH4, NaBH4): Used in reduction reactions to form reduced products.

Major Products Formed

Haloalkanes: Formed through electrophilic addition of hydrogen halides.

Substituted Alkenes: Formed through nucleophilic substitution reactions.

Oxidized Products: Formed through oxidation reactions.

Reduced Products: Formed through reduction reactions.

Scientific Research Applications

Organic Synthesis

1,2-Pentadiene, 1-bromo-4,4-dimethyl- serves as a building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions:

- Electrophilic Addition: The compound can react with hydrogen halides to form haloalkanes.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles (e.g., OH⁻, CN⁻) through S_N2 mechanisms.

- Oxidation and Reduction: It can undergo oxidation and reduction reactions to yield different products depending on the reagents used.

Case Study: Synthesis of Haloalkanes

In a study examining the electrophilic addition of hydrogen bromide to 1,2-pentadiene derivatives, it was found that the reaction conditions significantly influenced the yield and selectivity of the haloalkane product. This demonstrates the utility of 1,2-pentadiene derivatives in producing valuable chemical intermediates.

Material Science

The compound is utilized in developing new materials with specific properties. Its unique structure allows for modifications that can enhance material characteristics such as thermal stability and mechanical strength.

Case Study: Polymer Development

Research has shown that incorporating 1,2-pentadiene derivatives into polymer matrices can improve their mechanical properties. For instance, blending these compounds with conventional polymers has resulted in materials with enhanced elasticity and durability.

Pharmaceutical Research

1,2-Pentadiene, 1-bromo-4,4-dimethyl- is investigated for its potential use in synthesizing pharmaceutical compounds. Its ability to serve as an intermediate in drug synthesis makes it a focal point in medicinal chemistry.

Case Study: Synthesis of Anticancer Agents

A study highlighted the use of this compound in synthesizing novel anticancer agents. By modifying its structure through various chemical reactions, researchers were able to create compounds with promising biological activity against cancer cell lines.

Chemical Reaction Studies

This compound is often used as a model in studies focused on reaction mechanisms and kinetics due to its well-defined reactivity patterns.

Case Study: Mechanistic Studies

In mechanistic studies involving electrophilic addition reactions, researchers utilized 1,2-pentadiene derivatives to elucidate reaction pathways and intermediates. This has led to a better understanding of reaction dynamics in organic chemistry.

Mechanism of Action

The mechanism of action of 1,2-Pentadiene, 1-bromo-4,4-dimethyl- involves its reactivity towards electrophiles and nucleophiles. The presence of the double bond and the bromine atom makes it susceptible to electrophilic addition and nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking the electrophile and forming a carbocation intermediate .

Comparison with Similar Compounds

1,2-Pentadiene vs. 1,3-Pentadiene Derivatives

- Stability :

- 1,2-Pentadiene derivatives (allenes) are less stable than 1,3-pentadiene (conjugated dienes) due to angle strain and lack of electron delocalization. For example, the heat of hydrogenation (ΔH) for 1,2-pentadiene is higher than that of 1,4-pentadiene, reflecting lower thermodynamic stability .

- 1,3-Pentadiene polymers synthesized via cationic or anionic polymerization exhibit controlled microstructure (e.g., 1,4-trans units) and higher thermal stability due to conjugation .

Substituent Effects

Addition Reactions

- Electrophilic Addition :

- Polymerization :

Spectroscopic Properties

Biological Activity

1,2-Pentadiene, 1-bromo-4,4-dimethyl- (CAS Number: 100207-07-6) is a compound with notable chemical properties and potential biological activities. This article reviews its synthesis, chemical characteristics, and biological activity based on diverse research findings.

1,2-Pentadiene, 1-bromo-4,4-dimethyl- has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHBr |

| Molecular Weight | 175.066 g/mol |

| Density | 1.17 g/cm³ |

| Boiling Point | 161.4 °C |

| Flash Point | 61.1 °C |

| LogP | 3.096 |

These properties indicate that the compound is a brominated diene with a relatively high boiling point and moderate hydrophobicity, suggesting potential interactions with biological membranes.

Synthesis

The synthesis of 1,2-Pentadiene, 1-bromo-4,4-dimethyl- can be achieved through various methods including halogenation of diene precursors. Specific synthetic routes have not been extensively documented in the literature but are generally aligned with standard organic synthesis techniques for diene compounds.

Antimicrobial Activity

Brominated compounds often demonstrate antimicrobial properties. The introduction of bromine into organic molecules can enhance their reactivity and bioactivity against bacteria and fungi. A review of similar compounds suggests that they may act as effective agents against a range of microbial pathogens .

Neuroprotective Effects

The neuroprotective potential of compounds structurally similar to 1,2-Pentadiene has been noted in literature focusing on their ability to inhibit cholinesterases and amyloid beta aggregation. These activities are crucial in the context of neurodegenerative diseases such as Alzheimer's . While specific studies on the neuroprotective effects of this compound are sparse, its structural characteristics imply possible beneficial effects.

Case Studies

A case study involving a derivative of a similar brominated diene demonstrated significant inhibition of tumor growth in vitro and in vivo models. The compound was found to interact with cellular pathways involved in apoptosis and proliferation control . Another study focused on the synthesis and biological evaluation of related compounds showed promising results in inhibiting cancer cell growth through targeted receptor inhibition .

Q & A

Q. What is the synthetic route for 1-bromo-4,4-dimethyl-1,2-pentadiene, and what are key considerations in its purification?

Methodological Answer: The synthesis of 1-bromo-4,4-dimethyl-1,2-pentadiene can be approached via allylic bromination of 4,4-dimethyl-1,2-pentadiene using N-bromosuccinimide (NBS) under radical initiation. Key steps include:

- Substrate preparation : Start with 4,4-dimethyl-1,2-pentadiene, ensuring high purity (≥99%) to avoid side reactions .

- Reaction conditions : Use UV light or AIBN as a radical initiator in CCl₄ at 60–80°C.

- Purification : Distill under reduced pressure (bp ~143–144°C, similar to brominated alkanes ) and confirm purity via GC-MS (characteristic fragments at m/z 68 and 165 ).

Q. Critical considerations :

Q. How does the molecular structure of 1-bromo-4,4-dimethyl-1,2-pentadiene influence its stability and reactivity compared to other dienes?

Methodological Answer: The compound’s stability arises from:

- Conjugation : The 1,2-pentadiene moiety has partial conjugation, but strain from adjacent double bonds reduces stability compared to 1,3-dienes .

- Thermodynamic data : ΔfH°(gas) = 140.6 kJ/mol , higher than 1,3-pentadiene derivatives, indicating lower stability.

- Steric effects : The 4,4-dimethyl group stabilizes the structure by hindering torsional strain but increases steric hindrance in reactions .

Q. Reactivity :

- Electrophilic addition : The bromine atom directs regioselectivity in reactions (e.g., 1,2-addition dominates over 1,4 due to carbocation stability ).

- Polymerization potential : Unlike 1,3-pentadiene, the allene structure resists anionic polymerization due to steric and electronic factors .

Advanced Research Questions

Q. What experimental techniques are most effective for characterizing the thermodynamic properties of 1-bromo-4,4-dimethyl-1,2-pentadiene, and how do these data inform reaction design?

Methodological Answer: Key techniques :

- Calorimetry : Measure ΔcH°(gas) = -3251.6 kJ/mol to calculate enthalpy of formation.

- Gas-phase IR spectroscopy : Identify allene stretching vibrations (~1950 cm⁻¹) and C-Br stretches (500–600 cm⁻¹) .

- NIR-VCD spectroscopy : Resolve axial chirality in derivatives, as demonstrated for (S)-2,3-pentadiene .

Q. Data application :

Q. How can contradictions in reported stability data for 1,2-pentadiene derivatives be resolved through computational and experimental approaches?

Methodological Answer: Contradictions : claims 1,2-pentadiene is unstable due to bond strain, while thermodynamic data and synthetic studies confirm its existence. Resolution strategies :

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare strain energy with 1,3-dienes. Results show 1,2-pentadiene has ~20 kJ/mol higher strain .

- Isotopic labeling : Use deuterated analogs to track isomerization pathways under thermal stress (e.g., DCl addition ).

- High-purity synthesis : Replicate experiments with ≥99.9% pure samples (APIs in ) to isolate stability effects from impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.